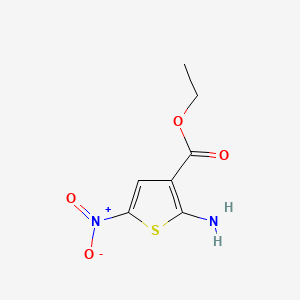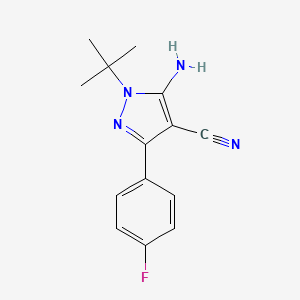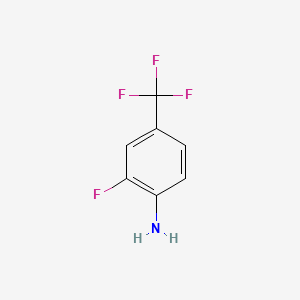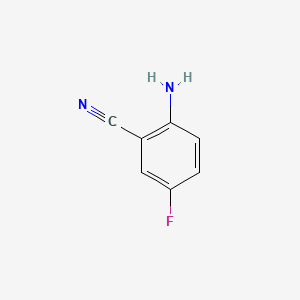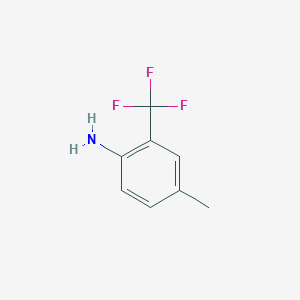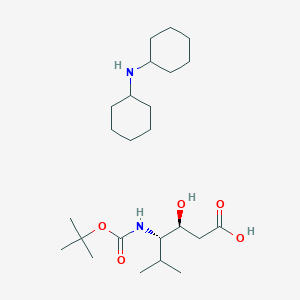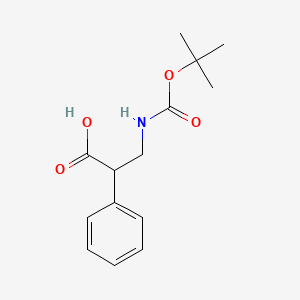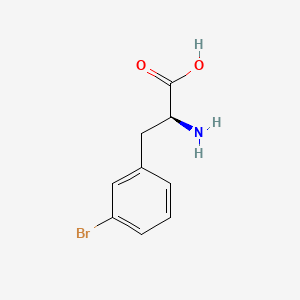
3-Bromo-l-phenylalanine
Overview
Description
3-Bromo-l-phenylalanine (3-Br-l-Phe) is an amino acid derivative that has been studied extensively in the past few decades due to its potential applications in drug development, biochemistry and physiology. It is a synthetic derivative of the natural amino acid l-phenylalanine that has been modified with a bromine atom at the 3-position. 3-Br-l-Phe has been shown to possess a number of unique properties that make it a valuable tool for research and development.
Scientific Research Applications
Biosynthesis and Metabolic Utilization
Phenylalanine in E. coli Biosynthesis : A study by (Ding et al., 2016) showed that increasing specific enzymes in the shikimate pathway of E. coli significantly increases phenylalanine yield. This pathway is crucial for phenylalanine biosynthesis.
Phenylalanine in Conifer Trees : Phenylalanine plays a central role in conifer trees, serving as a precursor for compounds like lignin. This aspect was reviewed in-depth by (Pascual et al., 2016), highlighting its importance in plant growth and defense.
Analytical and Diagnostic Applications
- Electrochemical Sensors for Phenylalanine : An article by (Dinu & Apetrei, 2020) discussed the development of electrochemical sensors and biosensors for phenylalanine detection, which is vital for diagnosing conditions like phenylketonuria.
Inhibitory and Enzymatic Roles
- Phenylalanine Ammonia-Lyase Inhibitors : Research by (Miziak et al., 2007) focused on synthesizing derivatives of phenylalanine to inhibit phenylalanine ammonia-lyase, an enzyme crucial in plant metabolism.
Biotechnological and Therapeutic Applications
Protein Labeling with Phenylalanine Derivatives : A study by (Tuley et al., 2014) demonstrated the use of a phenylalanine derivative for rapid and site-specific protein labeling, which has potential applications in biotechnology and research.
Enzymatic Stereoinversion for Drug Precursors : In a study by (Khorsand et al., 2017), the stereoinversion of D-para-bromophenylalanine was achieved using enzymes, suggesting a method for producing enantiomerically pure compounds for pharmaceutical use.
Safety and Hazards
3-Bromo-L-phenylalanine is classified under the GHS07 hazard class . It has hazard statements H315, H319, H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Target of Action
3-Bromo-l-phenylalanine is a derivative of phenylalanine . Phenylalanine is an essential amino acid that plays a crucial role in various biological processes It serves as a building block for proteins and is involved in the biosynthesis of other important molecules.
Mode of Action
Phenylalanine is known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Biochemical Pathways
Phenylalanine, the parent compound of this compound, is involved in the phenylpropanoid pathway, which is the rate-limiting step in phenylpropanoid metabolism. This pathway catalyzes the conversion of L-phenylalanine to cinnamic acid, connecting primary and secondary metabolism . .
Pharmacokinetics
It is slightly soluble in water , which may influence its bioavailability and distribution in the body.
Result of Action
It is used in the preparation of lifitegrast intermediate , suggesting it may play a role in the synthesis of this therapeutic agent.
Action Environment
It is recommended to be stored in a dry room at room temperature , indicating that its stability may be affected by moisture and temperature.
Biochemical Analysis
Biochemical Properties
3-Bromo-l-phenylalanine plays a significant role in biochemical reactions, particularly in the study of enzyme-substrate interactions. It is known to interact with enzymes such as phenylalanine ammonia-lyase, which catalyzes the deamination of phenylalanine to produce cinnamic acid . This interaction is crucial for understanding the enzyme’s specificity and catalytic mechanism. Additionally, this compound can be incorporated into peptides and proteins, allowing researchers to study protein folding, stability, and interactions with other biomolecules .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules such as tyrosine kinases, which play a critical role in cell growth and differentiation . Furthermore, it can affect the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For example, it has been shown to inhibit the activity of phenylalanine hydroxylase, an enzyme responsible for converting phenylalanine to tyrosine . This inhibition can lead to changes in the levels of downstream metabolites and affect various physiological processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell growth and viability . These temporal effects are important for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have minimal impact on physiological processes, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can cause toxic or adverse effects, such as oxidative stress and mitochondrial dysfunction . These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in biological systems.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the shikimate pathway and the phenylalanine metabolism pathway . It interacts with enzymes such as phenylalanine ammonia-lyase and phenylalanine hydroxylase, influencing the flux of metabolites through these pathways . The presence of this compound can alter the levels of key metabolites, such as cinnamic acid and tyrosine, affecting overall metabolic balance and cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can be taken up by amino acid transporters on the cell membrane and distributed to various cellular compartments. The localization and accumulation of this compound can influence its activity and interactions with other biomolecules . Understanding the transport and distribution mechanisms is essential for elucidating the compound’s role in cellular processes.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications . It can be directed to specific compartments, such as the endoplasmic reticulum, mitochondria, or cytosol, where it exerts its biochemical effects . The localization of this compound can affect its activity and function, as well as its interactions with other proteins and enzymes . Studying the subcellular localization provides insights into the compound’s role in cellular physiology and metabolism.
properties
IUPAC Name |
(2S)-2-amino-3-(3-bromophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMOHOYNMWWBAU-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376126 | |
| Record name | 3-bromo-l-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82311-69-1 | |
| Record name | 3-bromo-l-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-L-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



